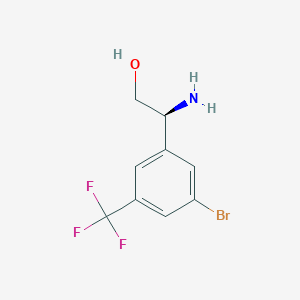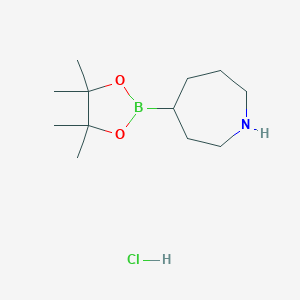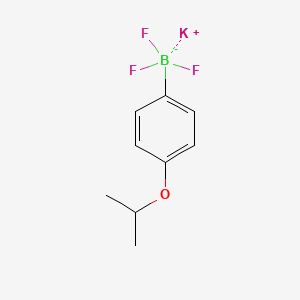
(S)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol: is a compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, with an amino group and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of a trifluoromethyl-substituted phenol, followed by a series of reactions to introduce the amino and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 3-bromo-5-(trifluoromethyl)phenol
- 1-bromo-3,5-bis(trifluoromethyl)benzene
- 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Comparison: Compared to these similar compounds, (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the ethan-1-ol backbone. This combination of functional groups provides additional reactivity and potential for forming hydrogen bonds, which can enhance its interactions with biological targets and other molecules .
Properties
Molecular Formula |
C9H9BrF3NO |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
FCMGTYDCYSTMGU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
![3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13566852.png)


![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)




